molecular formula C9H7F3O B587995 4'-(Trifluoromethyl)acetophenone-13C6 CAS No. 1261395-75-8

4'-(Trifluoromethyl)acetophenone-13C6

Cat. No. B587995
M. Wt: 194.103
InChI Key: HHAISVSEJFEWBZ-CLQMYPOBSA-N
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Description

“4’-(Trifluoromethyl)acetophenone-13C6” is a stable isotopic labeled compound with a molecular formula of C9H3F3O . It is commonly used as a reference standard in analytical chemistry and is widely used for drug analysis, environmental monitoring, and medical diagnostics . The compound is a colorless liquid with a boiling point of 179-181℃ and a density of 1.325 g/mL at 25℃ . It is highly soluble in common organic solvents such as ethanol, methanol, and chloroform .


Molecular Structure Analysis

The molecular structure of “4’-(Trifluoromethyl)acetophenone-13C6” consists of nine carbon atoms, three hydrogen atoms, three fluorine atoms, and one oxygen atom . The linear formula is CF3C6H4COCH3 .


Physical And Chemical Properties Analysis

“4’-(Trifluoromethyl)acetophenone-13C6” is a solid with a boiling point of 79-80 °C/8 mmHg and a melting point of 30-33 °C . It has a molecular weight of 188.15 . The compound is combustible and has a flash point of 84 °C .

Scientific Research Applications

  • Corrosion Inhibition in Acidic Media : Triazole derivatives, including variations of acetophenone, have been synthesized and studied for their effectiveness in inhibiting the corrosion of mild steel in acid media. These studies involve electrochemical techniques and quantum chemical calculations to understand the molecular structure-inhibition efficiency relationship (Wei-hua Li, Qiao He, Chang-ling Pei, & B. Hou, 2007).

  • NMR Structural Analysis : NMR techniques, including 13C NMR, have been used to study isomers of compounds related to acetophenone. This method is critical in distinguishing structurally similar compounds and elucidating their molecular structures (Liu Guang-shen, 2008).

  • Biocatalytic Reduction in Pharmaceutical Intermediates : The asymmetric reduction of acetophenone derivatives to produce pharmaceutical intermediates, like (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, has been achieved using bacterial strains and recombinant E. coli cells. This process is crucial for creating high-purity pharmaceutical compounds (Pu Wang, Jinbo Cai, Q. Ouyang, Jun-yao He, & Hui Su, 2011; Ying Chen, Nana Xia, Yuewang Liu, & Pu Wang, 2019).

  • Density Functional Theory in Studying Corrosion Inhibitors : Theoretical studies using Density Functional Theory (DFT) have been conducted on acetophenone derivatives to understand their role as corrosion inhibitors. These studies provide insights into the molecular properties influencing their inhibitive performance (Lei Guo, Shanhong Zhu, Shengtao Zhang, Qiao He, & Wei-hua Li, 2014).

  • Investigation of Solid-State Interactions in Zeolites : Studies have been conducted on the excited-state ordering of acetophenones included in zeolites, providing insights into the nature of the lowest triplet excited state and the specific cation-acetophenone interactions. This research contributes to the understanding of the behavior of acetophenones in different environments (J. Shailaja, P. Lakshminarasimhan, A. Pradhan, R. B. Sunoj, S. Jockusch, S. Karthikeyan, S. Uppili, J. Chandrasekhar, N. Turro, & V. Ramamurthy, 2003).

Safety And Hazards

“4’-(Trifluoromethyl)acetophenone-13C6” is considered hazardous. It is a flammable solid and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

CAS RN

1261395-75-8

Product Name

4'-(Trifluoromethyl)acetophenone-13C6

Molecular Formula

C9H7F3O

Molecular Weight

194.103

IUPAC Name

1-[4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H7F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-5H,1H3/i2+1,3+1,4+1,5+1,7+1,8+1

InChI Key

HHAISVSEJFEWBZ-CLQMYPOBSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(F)(F)F

synonyms

1-[4-(Trifluoromethyl)phenyl]ethanone-13C6;  (4-Trifluoromethylphenyl-13C6) Methyl Ketone;  1-(4-Trifluoromethylphenyl-13C6)ethanone;  1-Acetyl-4-(trifluoromethyl)_x000B_benzene-13C6;  1-[4-(Trifluoromethyl)phenyl-13C6]-1-ethanone;  NSC 88346-13C6;  p-(Trifluoro

Origin of Product

United States

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